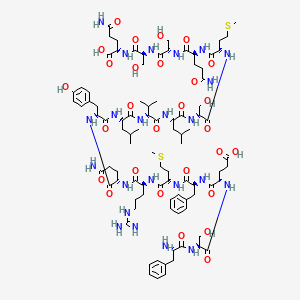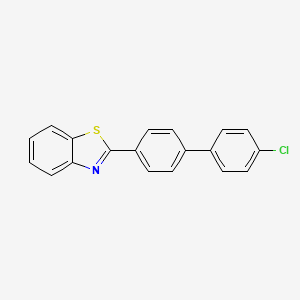
NocII
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NocII ist ein Orphan-Neuropeptid, d. h. ein Peptid, für das kein eindeutig definierter Rezeptor bekannt ist. Es wird aus dem Vorläuferprotein Pronociceptin gewonnen und ist dafür bekannt, die Fortbewegung bei Mäusen zu stimulieren . Die Summenformel von this compound ist C92H141N23O28S2, und es hat ein Molekulargewicht von 2081,4 .
Wissenschaftliche Forschungsanwendungen
NocII hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Neurowissenschaften und Pharmakologie. Zu seinen Anwendungen gehören:
Neurowissenschaften: This compound wird verwendet, um die Rolle von Neuropeptiden bei der Modulation von Fortbewegung und anderen Verhaltensweisen in Tiermodellen zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die Fortbewegung bei Mäusen stimuliert, möglicherweise durch einen neuartigen spezifischen Rezeptor . Die genauen molekularen Ziele und Pfade, die am Wirkmechanismus von this compound beteiligt sind, sind nicht gut definiert, aber es wird angenommen, dass es mit Rezeptoren im zentralen Nervensystem interagiert, um die neuronale Aktivität und das Verhalten zu modulieren .
Wirkmechanismus
Target of Action
NocII is an orphan neuropeptide that is derived from the precursor pronociceptin, which is immediately downstream of nociceptin . Nociceptin is the endogenous ligand for the nociceptin receptor (NOP, ORL-1), and it acts as a potent anti-analgesic . This compound, along with another peptide nocistatin, inhibits the function of the N/OFQ receptor .
Mode of Action
It is known to stimulate locomotion in mice . This stimulation is thought to occur possibly through a novel specific receptor . The interaction of this compound with this receptor and the resulting changes are yet to be elucidated.
Biochemical Pathways
Given its relationship with nociceptin and the nop receptor, it is likely that this compound may influence pathways related to pain sensation and fear learning
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug research as it helps in understanding how the drug is processed in the body . It would be beneficial to study these properties of this compound to understand its bioavailability and its potential as a therapeutic agent.
Result of Action
The administration of this compound has been shown to increase locomotion in mice . Unlike nociceptin, which stimulates both the horizontal and vertical (rearing) components of locomotion, this compound affects only the horizontal component . The molecular and cellular effects of this compound’s action are yet to be fully understood.
Vorbereitungsmethoden
Die Herstellung von NocII beinhaltet synthetische Verfahren, die typischerweise die Festphasenpeptidsynthese umfassen. Dieses Verfahren ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Schutzgruppen, um unerwünschte Nebenreaktionen zu verhindern, und die Verwendung von Kupplungsreagenzien, um die Bildung von Peptidbindungen zu erleichtern
Analyse Chemischer Reaktionen
NocII kann als Peptid verschiedene chemische Reaktionen eingehen, die für Peptide typisch sind. Dazu gehören:
Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an den Methioninresten, was zur Bildung von Methioninsulfoxid führt.
Reduktion: Reduktionsreaktionen können die Oxidation von Methioninresten zurück zu Methionin umkehren.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Aminosäuren in der Peptidsequenz durch andere Aminosäuren ersetzt werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.
Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Dithiothreitol für die Reduktion und proteolytische Enzyme wie Trypsin für die Hydrolyse. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
NocII ähnelt anderen Neuropeptiden, die von Pronociceptin abgeleitet sind, wie z. B. Nociceptin und NocIII. this compound ist einzigartig in seiner Fähigkeit, die Fortbewegung bei Mäusen zu stimulieren, was es von anderen verwandten Peptiden unterscheidet . Ähnliche Verbindungen umfassen:
Nociceptin: Ein weiteres von Pronociceptin abgeleitetes Neuropeptid, das bekanntermaßen Schmerz- und Stressreaktionen moduliert.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Sequenz und seiner Fähigkeit, die Fortbewegung zu stimulieren, was es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von Neuropeptiden bei Verhalten und neurologischen Erkrankungen macht .
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H141N23O28S2/c1-47(2)38-62(82(133)113-67(44-117)87(138)105-60(34-37-145-8)81(132)102-57(26-30-71(95)122)79(130)112-69(46-119)89(140)114-68(45-118)88(139)106-61(91(142)143)27-31-72(96)123)110-90(141)74(49(5)6)115-85(136)63(39-48(3)4)107-84(135)65(42-52-21-23-53(120)24-22-52)109-77(128)56(25-29-70(94)121)101-76(127)55(20-15-35-99-92(97)98)100-80(131)59(33-36-144-7)104-83(134)64(41-51-18-13-10-14-19-51)108-78(129)58(28-32-73(124)125)103-86(137)66(43-116)111-75(126)54(93)40-50-16-11-9-12-17-50/h9-14,16-19,21-24,47-49,54-69,74,116-120H,15,20,25-46,93H2,1-8H3,(H2,94,121)(H2,95,122)(H2,96,123)(H,100,131)(H,101,127)(H,102,132)(H,103,137)(H,104,134)(H,105,138)(H,106,139)(H,107,135)(H,108,129)(H,109,128)(H,110,141)(H,111,126)(H,112,130)(H,113,133)(H,114,140)(H,115,136)(H,124,125)(H,142,143)(H4,97,98,99)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKKOTLGXBHLAB-XVHSACDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H141N23O28S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2081.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of NocII compared to nociceptin, and what is the proposed mechanism?
A1: While both this compound and nociceptin originate from the same precursor protein, they exhibit distinct biological activities. Nociceptin, the natural agonist of the ORL1 receptor, stimulates both horizontal and vertical (rearing) locomotor activity in mice. [, ] In contrast, this compound specifically enhances horizontal locomotion without affecting rearing. [, ] This suggests that this compound does not activate the ORL1 receptor like nociceptin. Further research indicates that this compound's motor-stimulating effects are likely mediated by the dopaminergic system, as dopamine receptor antagonists (SCH 23390 and haloperidol) effectively block its action. [, ]
Q2: How does this compound influence pain perception in mice compared to nociceptin?
A2: Nociceptin induces hyperalgesia and allodynia, essentially increasing sensitivity to pain. [, ] this compound, on the other hand, demonstrates a more specific effect on pain perception. It only shortens the latency to lick paws in the hot plate test (55°C) without impacting other pain response measures like tail flick or formalin tests. [, ] This distinct profile suggests that this compound and nociceptin utilize different pathways to modulate pain perception.
Q3: What is the significance of the different effects observed between this compound and NocIII?
A3: this compound and NocIII represent two potential cleavage products from the pronociceptin precursor. Studies show that only this compound stimulates locomotor activity and alters pain response in the hot plate test. [] NocIII, which includes an additional three arginine residues, does not elicit these effects. [] This finding implies that the specific amino acid sequence of this compound is crucial for its biological activity and that the cleavage of pronociceptin likely results in the production of the active this compound peptide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)






![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)
